molecular formula C18H29N5O2 B1411802 tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate CAS No. 2058957-73-4

tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate

Cat. No. B1411802
CAS RN: 2058957-73-4
M. Wt: 347.5 g/mol
InChI Key: GAQSDEZROMKQEK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a 4-aryl piperidine . It is related to Palbociclib, a selective inhibitor of cyclin-dependent kinases CDK4 and CDK6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .


Synthesis Analysis

The synthesis of similar compounds involves the use of tert-butyl 4-oxo-1-piperidinecarboxylate, ethanol, methylamine hydrochloride, triethylamine, and titanium(IV)isopropoxide . The reaction is stirred with an H2 balloon for 3 hours, and the product is obtained through purification .


Molecular Structure Analysis

The molecular weight of a similar compound, tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate, is 228.33 . The molecular formula of another related compound, tert-Butyl 4-(methylamino)piperidine-1-carboxylate, is C11H22N2O2 .

It is recommended to be stored in a dark place, sealed in dry conditions, at 2-8°C .

Scientific Research Applications

Synthesis and Intermediates in Drug Development

  • Tert-butyl-4-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazol-1-yl)piperidine-1-carboxylate serves as an important intermediate in the synthesis of biologically active compounds like crizotinib (Kong et al., 2016).

  • Tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate is another crucial intermediate for small molecule anticancer drugs, demonstrating the compound's relevance in cancer drug synthesis (Zhang et al., 2018).

Asymmetric Synthesis and Nociceptin Antagonists

  • Efficient and practical asymmetric synthesis of related compounds is critical for the development of nociceptin antagonists, highlighting its application in targeting specific receptors for therapeutic purposes (Jona et al., 2009).

Structural Analysis and Molecular Packing

  • Studies involving tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate focus on its crystal structure and molecular packing, indicating its use in structural chemistry and material science (Didierjean et al., 2004).

Biological Activity and Enzyme Interaction

  • Derivatives of the compound have been studied for their substrate activity with enzymes like mouse liver folylpolyglutamate synthetase, emphasizing its potential in biochemical and pharmacological research (Rosowsky et al., 1994).

Key Intermediate in Kinase Inhibition

  • Synthesis of derivatives of this compound plays a role in developing potent deoxycytidine kinase inhibitors, showcasing its importance in the development of new therapeutic agents (Zhang et al., 2009).

Safety and Hazards

The safety information for a similar compound, tert-Butyl 4-((methylamino)methyl)piperidine-1-carboxylate, includes the following hazard statements: H302-H315-H319-H332-H335 . Precautionary statements include P261-P280-P305+P351+P338 . It is recommended to handle this compound with appropriate personal protective equipment .

Mechanism of Action

Target of Action

The primary targets of the compound “tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate” are currently unknown

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown . Understanding these effects requires detailed studies on the compound’s interaction with its targets and the subsequent cellular responses.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound . These factors include pH, temperature, presence of other molecules, and cellular environment.

properties

IUPAC Name

tert-butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H29N5O2/c1-18(2,3)25-17(24)23-9-6-12(7-10-23)15-21-14-5-8-20-11-13(14)16(19-4)22-15/h12,20H,5-11H2,1-4H3,(H,19,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAQSDEZROMKQEK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)C2=NC3=C(CNCC3)C(=N2)NC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H29N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Reactant of Route 2
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Reactant of Route 3
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Reactant of Route 4
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Reactant of Route 5
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate
Reactant of Route 6
tert-Butyl 4-[4-(methylamino)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-2-yl]piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.